molecular formula C9H9BrO3 B13584337 Methyl 3-bromo-2-hydroxy-6-methylbenzoate

Methyl 3-bromo-2-hydroxy-6-methylbenzoate

Cat. No.: B13584337
M. Wt: 245.07 g/mol
InChI Key: NWSABGXQHKRZGY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-hydroxy-6-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position of the aromatic ring. This compound’s unique substitution pattern confers distinct physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 3-bromo-2-hydroxy-6-methylbenzoate

InChI

InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4,11H,1-2H3

InChI Key

NWSABGXQHKRZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylbenzoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-2-hydroxy-6-methylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-hydroxy-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent type, position, or functional groups. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-bromo-2-hydroxy-6-methylbenzoate Br (3), OH (2), CH₃ (6) C₁₀H₁₁BrO₃ 261.07 Hydroxy group enhances polarity
Methyl 3-amino-6-bromo-2-methylbenzoate Br (6), NH₂ (3), CH₃ (2) C₉H₁₀BrNO₂ 244.09 Amino group enables nucleophilic reactions
Methyl 6-amino-2-bromo-3-methoxybenzoate Br (2), NH₂ (6), OCH₃ (3) C₉H₁₀BrNO₃ 260.08 Methoxy group increases lipophilicity
Methyl 6-amino-3-bromo-2-methoxybenzoate Br (3), NH₂ (6), OCH₃ (2) C₉H₁₀BrNO₃ 260.08 Methoxy at 2-position alters electronic effects
Methyl 3-bromo-2-chloro-6-fluorobenzoate Br (3), Cl (2), F (6) C₈H₅BrClFO₂ 267.48 Halogen diversity impacts reactivity

Key Observations :

  • Hydroxyl vs. Methoxy/Amino Groups: The hydroxyl group in the parent compound increases polarity and hydrogen bonding, contrasting with the lipophilic methoxy group in analogs or the nucleophilic amino group in others .
  • Halogen Positioning : Bromine at the 3-position (parent compound) vs. 2- or 6-position (analogs) alters steric hindrance and electronic effects. For example, Methyl 3-bromo-2-chloro-6-fluorobenzoate’s multiple halogens enhance electrophilic substitution resistance .

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound improves water solubility compared to methoxy or amino derivatives, which are more lipid-soluble .
  • Melting Points : Hydroxy-substituted benzoates generally exhibit higher melting points due to intermolecular hydrogen bonding. For instance, methyl salicylate (a related compound) has a melting point of −8.6°C, whereas methoxy analogs like those in may have lower melting points.

Biological Activity

Methyl 3-bromo-2-hydroxy-6-methylbenzoate (CAS No. 1286179-99-4) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9_9H9_9BrO3_3
  • Molecular Weight : 245.07 g/mol
  • Functional Groups : Bromine atom, hydroxyl group, and methyl ester.

These features contribute to its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies have investigated the compound's efficacy against a range of microorganisms. For instance:

  • In vitro studies showed that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects:

  • Experimental Models : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory cytokine levels, suggesting a potential role in managing inflammatory disorders.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The bromine and hydroxyl groups may interact with enzymes involved in inflammatory pathways, leading to reduced activity of pro-inflammatory mediators.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways associated with inflammation and infection.

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university assessed the antimicrobial efficacy of this compound against various pathogens. The findings included:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicated that the compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains.

Study on Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound was administered to rats subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to control groups, with a percentage inhibition of inflammation reaching up to 50% at higher doses.

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